(-)-Normacromerine
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Overview
Description
®-3,4-Dimethoxy-alpha-((methylamino)methyl)benzenemethanol is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by the presence of two methoxy groups attached to the benzene ring, a methylamino group, and a benzenemethanol structure. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in medicinal chemistry, organic synthesis, and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,4-Dimethoxy-alpha-((methylamino)methyl)benzenemethanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 3,4-dimethoxybenzaldehyde.
Reductive Amination: The benzaldehyde undergoes reductive amination with methylamine to form the corresponding imine.
Reduction: The imine is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired ®-3,4-Dimethoxy-alpha-((methylamino)methyl)benzenemethanol.
Industrial Production Methods
In an industrial setting, the production of ®-3,4-Dimethoxy-alpha-((methylamino)methyl)benzenemethanol may involve:
Catalytic Hydrogenation: Using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas to achieve the reduction step efficiently.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance the reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-3,4-Dimethoxy-alpha-((methylamino)methyl)benzenemethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of more reduced amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
®-3,4-Dimethoxy-alpha-((methylamino)methyl)benzenemethanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as in the development of new drugs for neurological disorders.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-3,4-Dimethoxy-alpha-((methylamino)methyl)benzenemethanol involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
(S)-3,4-Dimethoxy-alpha-((methylamino)methyl)benzenemethanol: The enantiomer of the compound with similar but distinct biological activities.
3,4-Dimethoxybenzylamine: Lacks the hydroxyl group, leading to different reactivity and applications.
3,4-Dimethoxyphenethylamine: A structurally related compound with different pharmacological properties.
Uniqueness
®-3,4-Dimethoxy-alpha-((methylamino)methyl)benzenemethanol is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties compared to its enantiomer and other related compounds.
This detailed article provides a comprehensive overview of ®-3,4-Dimethoxy-alpha-((methylamino)methyl)benzenemethanol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(1R)-1-(3,4-dimethoxyphenyl)-2-(methylamino)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-12-7-9(13)8-4-5-10(14-2)11(6-8)15-3/h4-6,9,12-13H,7H2,1-3H3/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUCQAULQIAOEP-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)OC)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H](C1=CC(=C(C=C1)OC)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41787-64-8 |
Source
|
Record name | (-)-Normacromerine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041787648 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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